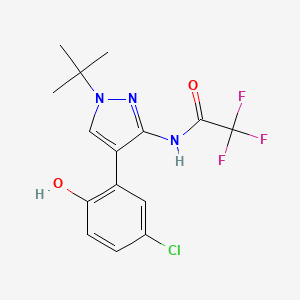

N-(1-(tert-butyl)-4-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-3-yl)-2,2,2-trifluoroacetamide

CAS No.: 1958100-69-0

Cat. No.: VC13612218

Molecular Formula: C15H15ClF3N3O2

Molecular Weight: 361.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1958100-69-0 |

|---|---|

| Molecular Formula | C15H15ClF3N3O2 |

| Molecular Weight | 361.74 g/mol |

| IUPAC Name | N-[1-tert-butyl-4-(5-chloro-2-hydroxyphenyl)pyrazol-3-yl]-2,2,2-trifluoroacetamide |

| Standard InChI | InChI=1S/C15H15ClF3N3O2/c1-14(2,3)22-7-10(9-6-8(16)4-5-11(9)23)12(21-22)20-13(24)15(17,18)19/h4-7,23H,1-3H3,(H,20,21,24) |

| Standard InChI Key | QWBHZQVPCYFVHC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)N1C=C(C(=N1)NC(=O)C(F)(F)F)C2=C(C=CC(=C2)Cl)O |

| Canonical SMILES | CC(C)(C)N1C=C(C(=N1)NC(=O)C(F)(F)F)C2=C(C=CC(=C2)Cl)O |

Introduction

N-(1-(tert-butyl)-4-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-3-yl)-2,2,2-trifluoroacetamide is a synthetic compound belonging to the pyrazole derivatives category. Pyrazole derivatives are widely studied for their diverse biological activities, including anti-inflammatory and antifungal properties. This specific compound has been referenced in various chemical databases and publications, highlighting its relevance in medicinal chemistry and pharmacology.

Synthesis of N-(1-(tert-butyl)-4-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-3-yl)-2,2,2-trifluoroacetamide

The synthesis of this compound typically involves several steps, although detailed protocols may vary depending on the specific conditions and reagents used. Generally, the synthesis of pyrazole derivatives involves the formation of the pyrazole ring followed by the introduction of substituents such as the tert-butyl and 5-chloro-2-hydroxyphenyl groups. The yield of the synthesis can be satisfactory when optimized conditions are applied.

Synthesis Steps Overview

-

Formation of Pyrazole Ring: This step often involves the reaction of appropriate precursors to form the pyrazole nucleus.

-

Introduction of Substituents: The tert-butyl and 5-chloro-2-hydroxyphenyl groups are introduced through subsequent reactions.

-

Acetylation with Trifluoroacetic Anhydride: The final step typically involves acetylation with trifluoroacetic anhydride to form the trifluoroacetamide derivative.

Mechanism of Action and Biological Activities

Research suggests that pyrazole derivatives, including this compound, exert their biological effects primarily through modulation of signaling pathways related to inflammation and immune response. The specific mechanism of action for N-(1-(tert-butyl)-4-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-3-yl)-2,2,2-trifluoroacetamide involves interaction with biological targets that are crucial for inflammatory processes.

Potential Applications

-

Anti-inflammatory Agents: Given the anti-inflammatory properties of pyrazole derivatives, this compound may have potential applications in the development of anti-inflammatory drugs.

-

Antifungal Agents: Pyrazole derivatives are also known for their antifungal activities, suggesting potential use in antifungal therapies.

Chemical Reactions and Modifications

N-(1-(tert-butyl)-4-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-3-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions to modify its structure and enhance its pharmacological profile. These reactions include hydrolysis, substitution reactions, and modifications to the trifluoroacetamide group.

Example Reactions

-

Hydrolysis: The trifluoroacetamide group can be hydrolyzed under basic conditions to yield the corresponding amine.

-

Substitution Reactions: The chloro group on the phenyl ring can be substituted with other functional groups to alter the compound's properties.

Data Table: Potential Biological Activities

| Biological Activity | Description | Potential Applications |

|---|---|---|

| Anti-inflammatory | Modulation of inflammatory pathways | Treatment of inflammatory diseases |

| Antifungal | Inhibition of fungal growth | Antifungal therapies |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume